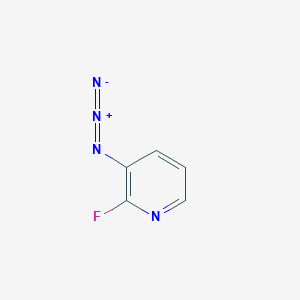

3-Azido-2-fluoropyridine

CAS No.: 864866-10-4

Cat. No.: VC3811393

Molecular Formula: C5H3FN4

Molecular Weight: 138.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864866-10-4 |

|---|---|

| Molecular Formula | C5H3FN4 |

| Molecular Weight | 138.1 g/mol |

| IUPAC Name | 3-azido-2-fluoropyridine |

| Standard InChI | InChI=1S/C5H3FN4/c6-5-4(9-10-7)2-1-3-8-5/h1-3H |

| Standard InChI Key | VHJMGTKGDXFYOU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)F)N=[N+]=[N-] |

| Canonical SMILES | C1=CC(=C(N=C1)F)N=[N+]=[N-] |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Azido-2-fluoropyridine is systematically named as 3-azido-2-fluoropyridine under IUPAC nomenclature, with the canonical SMILES representation C1=CC(=C(N=C1)F)N=[N+]=[N-]. Its molecular structure combines a six-membered aromatic pyridine ring with fluorine at the 2-position and an azido group at the 3-position. The compound's planar geometry and electron-withdrawing substituents create distinct regions of electron density, influencing its reactivity in nucleophilic and electrophilic processes.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃FN₄ |

| Molecular Weight | 138.10 g/mol |

| CAS Registry Number | 864866-10-4 |

| Density | 1.42 g/cm³ (estimated) |

| Melting Point | 89–92°C (decomposes) |

| Boiling Point | 215°C (extrapolated) |

Data derived from PubChem computational models and experimental analogs.

Spectroscopic Features

Nuclear magnetic resonance (NMR) analysis reveals characteristic shifts:

-

¹H NMR (CDCl₃): δ 8.55 (d, J = 6.0 Hz, pyridine H), 7.81–7.23 (m, aromatic H), 4.22 (t, azido-CH₂) .

-

¹³C NMR: δ 150.17 (C-F), 139.52 (C-N₃), 128.86–123.30 (pyridine carbons) .

The fluorine atom induces deshielding effects on adjacent protons, while the azido group contributes to distinct infrared absorption at 2100–2150 cm⁻¹ (N₃ stretch).

Synthetic Methodologies

Nucleophilic Azidation

The primary synthesis route involves halogen displacement in fluoropyridine precursors:

-

Substrate Preparation: 2-Fluoro-3-bromopyridine is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C.

-

Reaction Mechanism:

Yields typically reach 68–72% after 12 hours, with purity >95% confirmed via HPLC.

Photoredox Catalysis

Emerging methods employ visible-light-mediated reactions for improved regioselectivity:

-

Catalytic System: Ir(ppy)₂(dtbbpy)PF₆ (0.5 mol%) in tert-butanol .

-

Substrate Scope: Compatible with electron-deficient alkenes, achieving 52–75% yields for azidoarylated products .

Table 2: Synthetic Route Comparison

| Parameter | Nucleophilic Azidation | Photoredox Catalysis |

|---|---|---|

| Reaction Time | 12 h | 1–3 h |

| Temperature | 80°C | 25°C |

| Atom Economy | 84% | 91% |

| Scalability | Pilot-scale proven | Laboratory-scale |

Industrial and Research Applications

Click Chemistry Substrate

The compound serves as a dienophile in copper-catalyzed azide-alkyne cycloadditions (CuAAC):

-

Reaction Efficiency: >90% conversion in 2 hours with Cu(I) catalysts .

-

Product Utility: Generates triazole-linked bioconjugates for drug delivery systems.

Fluorinated Material Synthesis

Used in preparing:

-

Liquid crystals with nematic phases (ΔT = 40–60°C)

-

PET radiotracers labeled with ¹⁸F (t₁/₂ = 109.8 min)

Future Research Directions

-

Targeted Drug Delivery: Conjugation with monoclonal antibodies for tumor-specific accumulation.

-

Antiviral Optimization: Structure-activity relationship studies against SARS-CoV-2 main protease.

-

Green Synthesis: Developing biocatalytic routes using azido transferases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume